(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VH 032 - linker 12 involves the conjugation of the (S,R,S)-AHPC based VHL ligand with a 2-unit PEG linker. The reaction typically requires the use of suitable solvents such as dimethyl sulfoxide (DMSO) and may involve sonication to enhance solubility . The compound is then purified to achieve a high level of purity, typically ≥95% as determined by high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of VH 032 - linker 12 follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure consistent quality and yield. The compound is stored at -20°C to maintain stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions: VH 032 - linker 12 primarily undergoes conjugation reactions, where it is linked to target protein ligands to form PROTACs . These reactions are facilitated by the presence of the PEG linker, which provides flexibility and enhances the solubility of the resulting conjugates.
Common Reagents and Conditions:
Solvents: Dimethyl sulfoxide (DMSO), ethanol
Conditions: Sonication, controlled temperature (typically room temperature to -20°C)
Major Products: The major products formed from these reactions are PROTACs, which consist of the VH 032 - linker 12 conjugated to various target protein ligands .
Scientific Research Applications
VH 032 - linker 12 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: Potential therapeutic applications in the treatment of diseases by selectively degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
VH 032 - linker 12 exerts its effects by recruiting VHL proteins, which are part of the E3 ubiquitin ligase complex . The compound inhibits the interaction between VHL and hypoxia-inducible factor 1-alpha (HIF-1α), leading to the degradation of target proteins via the ubiquitin-proteasome system . This mechanism is exploited in the design of PROTACs to selectively degrade specific proteins involved in various diseases .
Comparison with Similar Compounds
VH 032 - linker 12 is unique due to its incorporation of the (S,R,S)-AHPC based VHL ligand and the 2-unit PEG linker, which enhances its solubility and flexibility . Similar compounds include:
- Thalidomide-NH-C4-NH-Boc
- Lenalidomide hemihydrate
- Pomalidomide
- Thalidomide-5-OH
- (S,R,S)-AHPC-PEG1-N3
- Thalidomide-4-OH
- Thalidomide 5-fluoride
These compounds also function as E3 ligase ligands but differ in their chemical structures and linkers, which can affect their binding affinities and specificities.
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N5O6S.2ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);2*1H/t21-,22+,25-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDIGXLPWYVAKX-OTCWRJAQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43Cl2N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.